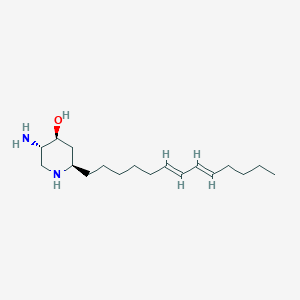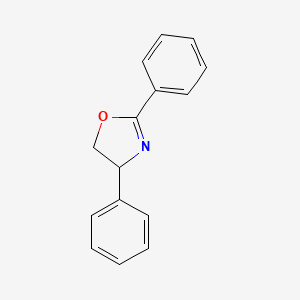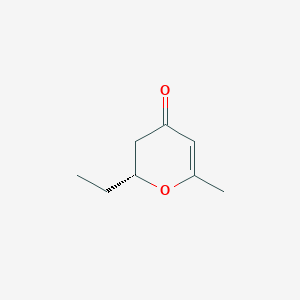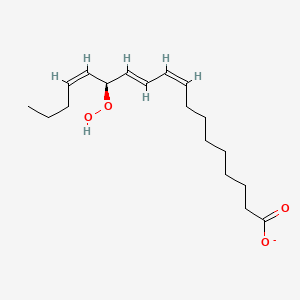
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate is the conjugate base of (9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienic acid. It derives from a (9Z,11E,14Z)-octadeca-9,11,14-trienoate. It is a conjugate base of a (9Z,11E,13S,14Z)-13-hydroperoxyoctadecatrienoic acid.
Applications De Recherche Scientifique
Catalysis and Chemical Transformations : This compound is involved in catalytic transformations with iron(III) and copper(II), which are significant in generating peroxy radicals, as observed by Haynes and Vonwiller (1990) in the Journal of The Chemical Society, Chemical Communications (Haynes & Vonwiller, 1990).
Role in Lipid Oxidation and Amino Acid Degradation : Zamora, Gallardo, and Hidalgo (2008) in the Journal of Agricultural and Food Chemistry found that this compound, along with similar lipids, can significantly degrade amino acids through a Strecker-type mechanism, suggesting its role in lipid oxidation processes (Zamora, Gallardo, & Hidalgo, 2008).
Enzymatic Interactions : Blée, Wilcox, Marnett, and Schuber (1993) studied its interaction with soybean peroxygenase, revealing insights into the mechanism of hydroperoxide O-O bond cleavage in the Journal of Biological Chemistry (Blée, Wilcox, Marnett, & Schuber, 1993).
Acid-Catalyzed Transformations : Gardner, Nelson, Tjarks, and England (1984) in Chemistry and Physics of Lipids explored the acid-catalyzed transformation of this compound into various products, indicating a potential biological relevance in metabolic pathways (Gardner, Nelson, Tjarks, & England, 1984).
Role in Polyunsaturated Fatty Acid Peroxidation : Wilcox and Marnett (1993) found that this compound plays a key role in the amplification of lipid peroxidation in polyunsaturated fatty acids, as detailed in Chemical Research in Toxicology (Wilcox & Marnett, 1993).
Thermal Decomposition and Volatile Formation : Gardner and Selke (1984) investigated the thermal decomposition of related compounds and their role in generating various volatiles, adding to our understanding of lipid oxidation mechanisms, as reported in Lipids (Gardner & Selke, 1984).
Oxylipin Metabolism in Marine Algae : Gerwick, Moghaddam, and Hamberg (1991) in Archives of Biochemistry and Biophysics discussed the conversion of related fatty acids in the red alga Gracilariopsis lemaneiformis, highlighting the role of this compound in marine biology (Gerwick, Moghaddam, & Hamberg, 1991).
Propriétés
Formule moléculaire |
C18H29O4- |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,11-12,14-15,17,21H,2-6,8,10,13,16H2,1H3,(H,19,20)/p-1/b9-7-,14-11-,15-12+/t17-/m0/s1 |
Clé InChI |
UKAYSZOBJMGOTG-NVZNDERGSA-M |
SMILES isomérique |
CCC/C=C\[C@@H](/C=C/C=C\CCCCCCCC(=O)[O-])OO |
SMILES canonique |
CCCC=CC(C=CC=CCCCCCCCC(=O)[O-])OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



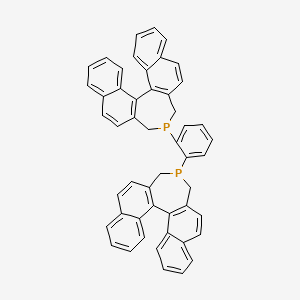
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
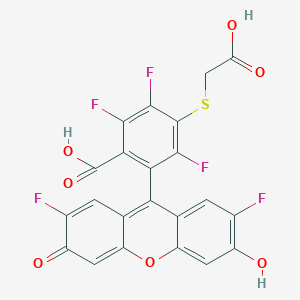
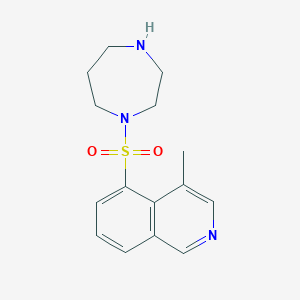
![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)



